N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Description
N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, commonly known as MNIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Neurology and Psychiatry
- A study by García et al. (2014) explored compounds related to N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide for their potential in neuroimaging. Specifically, they synthesized derivatives for positron emission tomography (PET) tracers to quantify 5-HT1A receptors in neuropsychiatric disorders.
Antidiabetic Research
- Research into antidiabetic applications was conducted by Lalpara et al. (2021). They synthesized N-substituted dihydropyrimidine derivatives, similar in structure to the compound , and evaluated their antidiabetic activity through α-amylase inhibition assays.
Antithrombotic Drug Development
- The development of antithrombotic drugs was investigated by de Candia et al. (2009). They synthesized a series of compounds, including benzyloxyphenyl piperidine-4-carboxamides, as inhibitors of platelet aggregation and blood coagulation enzymes, showing promise in antithrombotic drug development.
Gastrointestinal Motility
- Sonda et al. (2004) Sonda et al. (2004) synthesized derivatives of piperidine-4-carboxamide for enhancing gastrointestinal motility. These compounds, including benzamide derivatives, acted as serotonin 4 receptor agonists and showed potential as prokinetic agents.
Cannabinoid Receptor Research
- Tobiishi et al. (2007) Tobiishi et al. (2007) investigated methoxy- and fluorine-substituted analogs of O-1302, a compound structurally similar to N-(2-methoxy-5-nitrophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, for binding affinity to the CB1 cannabinoid receptor. This research contributes to the development of medical imaging tracers for cerebral cannabinoid receptors.
Anti-inflammatory and Analgesic Agents
- Research into anti-inflammatory and analgesic agents was conducted by Abu‐Hashem et al. (2020). They synthesized novel derivatives of benzodifuranyl and oxadiazepines, which showed significant activity as cyclooxygenase inhibitors, offering potential as anti-inflammatory and analgesic agents.
Antimicrobial Activities
- Krishna Reddy et al. (2013) Krishna Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine with febuxostat, demonstrating promising antiviral and antimicrobial activities.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S2/c1-26-15-5-4-13(20(22)23)11-14(15)18-17(21)12-6-8-19(9-7-12)28(24,25)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGNVFXNTZPQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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